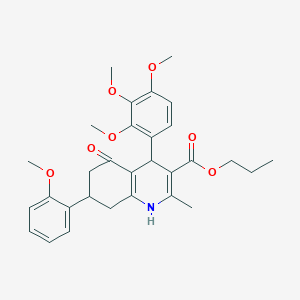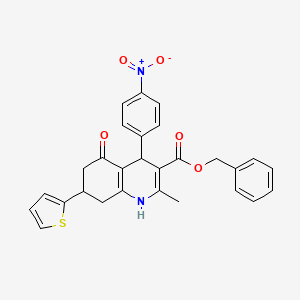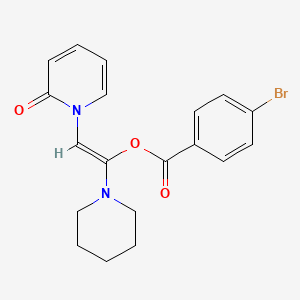![molecular formula C15H14ClN5O3S2 B11093051 N-{[4-(carbamimidoylsulfamoyl)phenyl]carbamothioyl}-2-chlorobenzamide](/img/structure/B11093051.png)
N-{[4-(carbamimidoylsulfamoyl)phenyl]carbamothioyl}-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-3-(2-CHLOROBENZOYL)THIOUREA is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a carbamimidamidosulfonyl group attached to a phenyl ring and a chlorobenzoyl group linked to a thiourea moiety. Its distinct chemical properties make it a subject of interest in medicinal chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-3-(2-CHLOROBENZOYL)THIOUREA typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 4-(carbamimidamidosulfonyl)aniline with 2-chlorobenzoyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C to 25°C to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-3-(2-CHLOROBENZOYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in dry ether or tetrahydrofuran.
Substitution: Various nucleophiles (amines, thiols); often in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-3-(2-CHLOROBENZOYL)THIOUREA has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving proteases and kinases.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders due to its ability to modulate specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-3-(2-CHLOROBENZOYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate access or altering enzyme conformation. In biological pathways, it may modulate signaling cascades by interacting with key proteins, leading to altered cellular responses.
Comparison with Similar Compounds
1-Phenyl-2-thiourea: Known for its use in biological research, particularly in zebrafish studies to suppress pigment formation.
N-Phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Investigated as an NLRP3 inflammasome inhibitor with potential therapeutic applications.
Uniqueness: 1-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-3-(2-CHLOROBENZOYL)THIOUREA stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential as a multi-target inhibitor make it a valuable compound in various research domains.
Properties
Molecular Formula |
C15H14ClN5O3S2 |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
2-chloro-N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C15H14ClN5O3S2/c16-12-4-2-1-3-11(12)13(22)20-15(25)19-9-5-7-10(8-6-9)26(23,24)21-14(17)18/h1-8H,(H4,17,18,21)(H2,19,20,22,25) |
InChI Key |
JOONYMHXWGXVMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4Z)-4-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid](/img/structure/B11092975.png)
![N-{4-[(1Z)-3-amino-2-cyano-3-thioxoprop-1-en-1-yl]phenyl}acetamide](/img/structure/B11092988.png)


![(5E)-1-hexyl-5-[(3-imidazol-1-ylpropylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11093020.png)


![4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B11093040.png)
![5,5'-(pyridin-4-ylmethanediyl)bis[6-hydroxy-1-(2-methylphenyl)-3-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one]](/img/structure/B11093041.png)
![3-((Z)-2-{(E)-1-[3-({(E)-2-[(Z)-2-Hydroxyimino-1-methylpropylidene]hydrazono}methyl)phenyl]methylidene}hydrazono)-2-butanone oxime](/img/structure/B11093047.png)
![(2E)-2-cyano-2-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanamide](/img/structure/B11093050.png)
![N-(4-methoxyphenyl)-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11093056.png)
![(4-Bromophenyl)[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11093059.png)
![methyl (2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-cyano-4,4,4-trifluorobut-2-enoate](/img/structure/B11093067.png)
